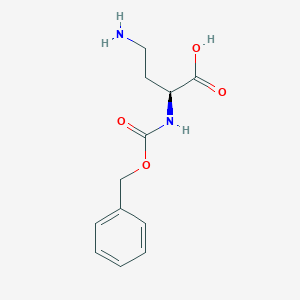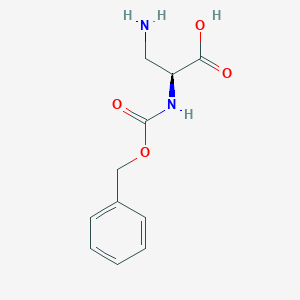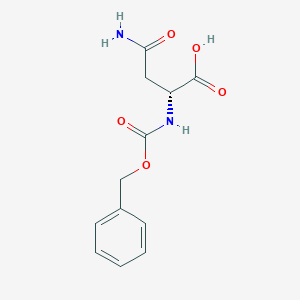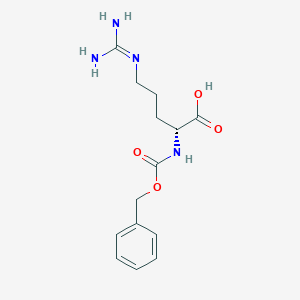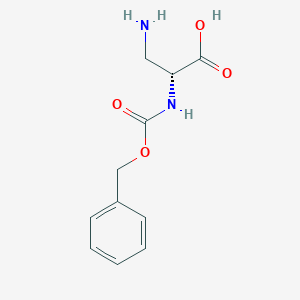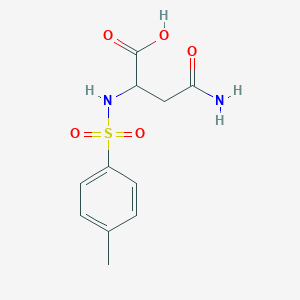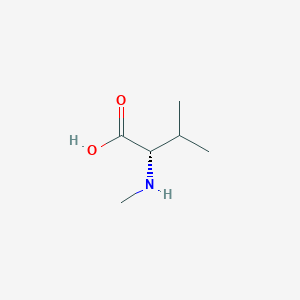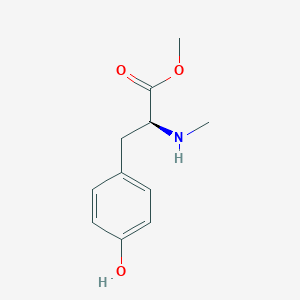
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly known as Methyl dopa and is used in the treatment of hypertension during pregnancy.
Mechanism Of Action
Methyl dopa is a prodrug that is converted to alpha-methylnorepinephrine in the central nervous system. Alpha-methylnorepinephrine acts as a false transmitter, which means that it is taken up by the norepinephrine transporter but cannot be released. This results in a decrease in sympathetic nervous system activity, which leads to a decrease in blood pressure.
Biochemical And Physiological Effects
Methyl dopa has several biochemical and physiological effects. It decreases sympathetic nervous system activity, which leads to a decrease in blood pressure. It also decreases the release of renin, which leads to a decrease in angiotensin II production. Methyl dopa also increases the production of prostaglandin E2, which leads to vasodilation.
Advantages And Limitations For Lab Experiments
Methyl dopa is a safe and effective drug for the treatment of hypertension during pregnancy. However, it has some limitations for lab experiments. Methyl dopa is a prodrug that is converted to alpha-methylnorepinephrine in the central nervous system, which makes it difficult to study the exact mechanism of action. Methyl dopa also has a short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of Methyl dopa. One direction is to study the long-term effects of Methyl dopa on blood pressure and cardiovascular health. Another direction is to study the effects of Methyl dopa on fetal development. Additionally, research could be conducted to identify alternative drugs for the treatment of hypertension during pregnancy.
Conclusion:
In conclusion, Methyl (Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate, commonly known as Methyl dopa, is a safe and effective drug for the treatment of hypertension during pregnancy. It decreases sympathetic nervous system activity, which leads to a decrease in blood pressure. Methyl dopa has several limitations for lab experiments, but there are several future directions for its study.
Synthesis Methods
Methyl dopa is synthesized by the reaction of 3,4-dihydroxyphenylalanine (DOPA) with formaldehyde and methylamine. This reaction yields Methyl dopa, which is then purified by recrystallization.
Scientific Research Applications
Methyl dopa has been extensively studied for its use in the treatment of hypertension during pregnancy. It is also used in the treatment of essential hypertension. Methyl dopa is known to be a safe and effective drug for the treatment of hypertension during pregnancy, and it is recommended as a first-line therapy.
properties
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,10,12-13H,7H2,1-2H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGVQUKFXIDBNH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553001 |
Source


|
| Record name | Methyl N-methyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate | |
CAS RN |
70963-39-2 |
Source


|
| Record name | Methyl N-methyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)

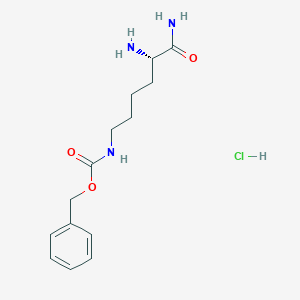
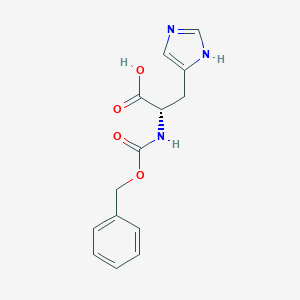
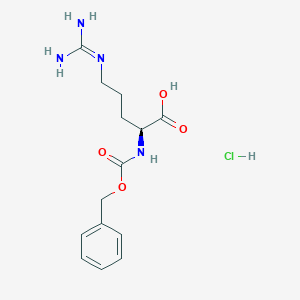
![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)
